molecular formula C19H20ClN5OS B10833726 N-alkylamide derivative 1

N-alkylamide derivative 1

Cat. No.: B10833726
M. Wt: 401.9 g/mol
InChI Key: QMMHYPPKJAWXON-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic methods for preparing N-alkylamide derivatives involves the radical-initiated dethiocarboxylation of peptide thioacids . This method enables the introduction of various alkyl groups to C-terminal amides by replacing the amino acid building block. The process typically involves the following steps:

  • Preparation of peptide thioacids.
  • Radical-initiated dethiocarboxylation to form the N-alkylamide derivative.

Industrial Production Methods

Industrial production of N-alkylamide derivatives often involves the N-alkylation of amides with alcohols . This method is attractive due to the availability of alcohols and the generation of water as the sole byproduct. The process can be catalyzed by various catalysts, and the reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-alkylamide derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert N-alkylamides to primary amines.

    Substitution: N-alkylamides can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include N-oxides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-alkylamide derivative 1 has a wide range of scientific research applications :

    Chemistry: Used as intermediates in the synthesis of complex organic molecules.

    Biology: Studied for their effects on cellular processes and signaling pathways.

    Medicine: Investigated for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and cosmetics.

Comparison with Similar Compounds

N-alkylamide derivative 1 can be compared with other similar compounds, such as:

This compound is unique due to its specific molecular structure and the range of biological activities it exhibits. Its versatility and effectiveness in various applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C19H20ClN5OS

Molecular Weight

401.9 g/mol

IUPAC Name

N-[1-[5-chloro-6-[(6-methylpyridin-3-yl)amino]pyridin-3-yl]butyl]-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C19H20ClN5OS/c1-3-4-16(25-18(26)19-21-7-8-27-19)13-9-15(20)17(23-10-13)24-14-6-5-12(2)22-11-14/h5-11,16H,3-4H2,1-2H3,(H,23,24)(H,25,26)

InChI Key

QMMHYPPKJAWXON-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=C(N=C1)NC2=CN=C(C=C2)C)Cl)NC(=O)C3=NC=CS3

Origin of Product

United States

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